

Fenchane Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Fenchane*

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The rigid bicyclic scaffold of **fenchane**, a monoterpene, has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **fenchane** derivatives, with a focus on their antiviral and cannabinoid receptor modulating activities. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in the design and development of new **fenchane**-based drug candidates.

Antiviral Activity of Fenchane Derivatives

Recent studies have highlighted the potential of **fenchane** derivatives as potent antiviral agents, particularly against orthopoxviruses like the vaccinia virus. SAR studies have revealed key structural features that govern their antiviral efficacy.

A significant study involved the synthesis and evaluation of a library of (-)-fenchone-based N-acylhydrazones, amides, and esters.^{[1][2]} The core structure was systematically modified at the linker and the aromatic ring to probe the SAR. The findings indicate that the nature of the linker between the **fenchane** core and an aromatic moiety, as well as the substituents on the aromatic ring, play a crucial role in antiviral activity.

Key SAR Insights for Antiviral Activity:

- **Linker Group:** The hydrazone and amide linkers were found to be more favorable for antiviral activity compared to the ester group.[\[1\]](#)[\[2\]](#)
- **Aromatic Substituents:** Derivatives bearing electron-withdrawing groups such as p-Cl, p-Br, p-CF₃, and p-NO₂ on the aromatic ring exhibited the highest antiviral activity against vaccinia virus, cowpox virus, and ectromelia virus.[\[1\]](#)[\[2\]](#)
- **Hydrophobic Moiety:** Replacement of the aromatic ring with a cyclohexane ring also resulted in high antiviral activity.[\[1\]](#)[\[2\]](#)

Comparative Antiviral Activity Data:

Compound ID	Fenchane Scaffold	Linker	R Group (Aromatic /Cyclohexane)	Antiviral Activity (EC ₅₀ , μM) vs. Vaccinia Virus	Cytotoxicity (CC ₅₀ , μM)	Selectivity Index (SI = CC ₅₀ /EC ₅₀)
Example 1	(-)-Fenchone	Hydrazone	p-Cl-Phenyl	Data not specified in abstract	Data not specified in abstract	Data not specified in abstract
Example 2	(-)-Fenchone	Hydrazone	p-Br-Phenyl	Data not specified in abstract	Data not specified in abstract	Data not specified in abstract
Example 3	(-)-Fenchone	Hydrazone	p-CF ₃ -Phenyl	Data not specified in abstract	Data not specified in abstract	Data not specified in abstract
Example 4	(-)-Fenchone	Amide	Cyclohexane	Data not specified in abstract	Data not specified in abstract	Data not specified in abstract

Note: Specific EC₅₀, CC₅₀, and SI values were not available in the abstracts. Researchers are encouraged to consult the full-text articles for detailed quantitative data.

Cannabinoid Receptor 2 (CB2) Agonist Activity of Fenchone Derivatives

Fenchone derivatives have also been explored as selective ligands for the cannabinoid receptor 2 (CB2), a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

A series of novel cannabinoid-type derivatives were synthesized by coupling (1S,4R)-(+)- and (1R,4S)-(-)-fenchones with various resorcinols and phenols.[\[3\]](#)[\[4\]](#) These studies identified potent and selective CB2 agonists.

Key SAR Insights for CB2 Agonist Activity:

- Fenchone Enantiomer:** The (-)-fenchone scaffold generally led to compounds with higher affinity and selectivity for the hCB2 receptor.[\[4\]](#)
- Resorcinol Substituents:** The presence of dimethoxy groups at the C2' and C6' positions of the resorcinol ring and a branched lipophilic side chain at C4' were crucial for high CB2 receptor affinity and agonist activity.[\[4\]](#)
- Lead Compound:** Compound 1d (2-(2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) emerged as a highly potent and efficacious hCB2 receptor agonist.[\[3\]](#)[\[4\]](#)

Comparative CB2 Receptor Binding and Functional Activity Data:

Compound ID	Fenchone Enantiomer	Aromatic Moiety	hCB1 Ki (nM)	hCB2 Ki (nM)	hCB2 EC50 (nM)	hCB2 Emax (%)
1d	(-)-Fenchone	2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl	>1000	3.51	2.59	89.6

Experimental Protocols

Antiviral Activity Assay (General Workflow)

The antiviral activity of the **fenchane** derivatives was evaluated using a cytopathic effect (CPE) reduction assay. A general workflow for such an assay is as follows:

- **Cell Culture:** A suitable host cell line (e.g., Vero cells) is cultured in appropriate media and seeded into 96-well plates.
- **Virus Infection:** The cells are infected with the target virus (e.g., vaccinia virus) at a specific multiplicity of infection (MOI).
- **Compound Treatment:** The infected cells are treated with serial dilutions of the test compounds.
- **Incubation:** The plates are incubated for a period sufficient for the virus to cause a visible CPE in the untreated control wells (typically 48-72 hours).
- **CPE Evaluation:** The CPE is visually scored or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
- **Data Analysis:** The EC₅₀ (the concentration of the compound that inhibits the viral CPE by 50%) and CC₅₀ (the concentration of the compound that reduces cell viability by 50%) are calculated to determine the selectivity index ($SI = CC_{50}/EC_{50}$).

CB2 Receptor Binding Assay ([³⁵S]GTPyS)

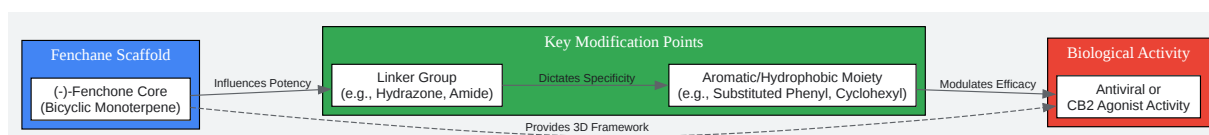
The functional activity of the fenchone derivatives as CB2 receptor agonists was determined using a [³⁵S]GTPyS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

- **Membrane Preparation:** Membranes from cells expressing the human CB2 receptor are prepared.
- **Assay Buffer:** The assay is performed in a buffer containing GDP, [³⁵S]GTPyS, and the test compound.

- Incubation: The reaction mixture is incubated to allow for agonist binding and G-protein activation.
- Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [^{35}S]GTPyS.
- Scintillation Counting: The amount of bound [^{35}S]GTPyS is quantified using a scintillation counter.
- Data Analysis: The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and E_{max} (the maximal response) are determined from concentration-response curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of a **fenchane** derivative and the regions where modifications have been shown to significantly impact biological activity.



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